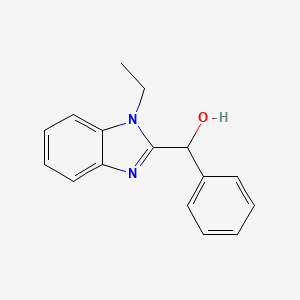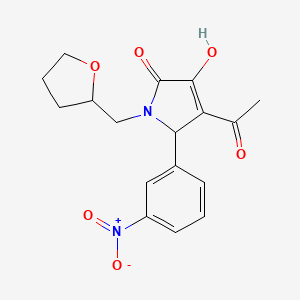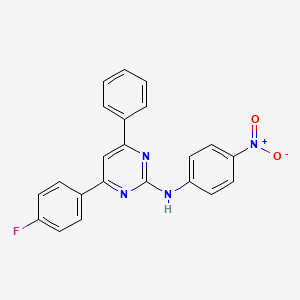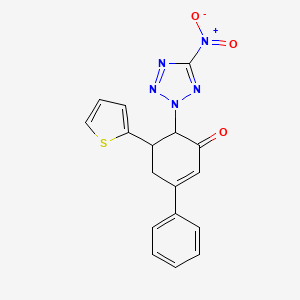
4-(5,7-dibromo-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is part of a broader class of chemicals that involve morpholine derivatives, known for their varied applications in organic synthesis, medicinal chemistry, and material science. The inclusion of dibromo-tetrahydro-xanthenyl and morpholine moieties suggests a compound with potential interest in these fields due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related morpholine derivatives often involves multi-step chemical processes that may include bromination, cyclization, and nucleophilic substitution reactions. For instance, Kumar et al. (2007) demonstrated an efficient synthesis of a potent antimicrobial morpholine derivative through a nine-step process with a 36% overall yield, emphasizing the complexity and efficiency required in such syntheses (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
The structural analysis of morpholine derivatives, such as the one by Mamatha et al. (2019), often involves advanced techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. These methodologies help confirm the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule (Mamatha, Bhat, K, & S.K., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives can be quite varied, depending on the substituents attached to the morpholine ring. For example, compounds synthesized by Shirini et al. (2012) and (2013) demonstrated the utility of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in catalyzing the synthesis of complex organic molecules, indicating the potential chemical reactions these morpholine derivatives can undergo (Shirini, Khaligh, Imanzadeh, & Ghasemabadi, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and crystal structure are crucial for understanding the practical applications of a compound. Studies like those by Prabhakaran et al. (2021) on similar morpholine derivatives provide insights into these aspects through experimental and theoretical analysis, highlighting the importance of DFT studies and X-ray crystallography in determining these properties (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for the application of morpholine derivatives in various fields. The study by Kotan and Yüksek (2016) on the theoretical and spectroscopic analysis of a morpholine derivative sheds light on the electronic structure, charge distribution, and potential reactivity patterns, which are fundamental to understanding the chemical behavior of such compounds (Kotan & Yüksek, 2016).
Eigenschaften
IUPAC Name |
4-(5,7-dibromo-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZAYICHHZIOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Br)Br)C1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)
![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

methanol](/img/structure/B5021769.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)
![6-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5021781.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5021795.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5021801.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)


![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)